N-Methylnitroacetamide-d3
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Overview
Description
N-Methylnitroacetamide-d3 is a deuterated analogue of N-Methylnitroacetamide, which is a degradation product of Ranitidine. The compound has a molecular formula of C3H3D3N2O3 and a molecular weight of 121.11 g/mol. It is used primarily in metabolic research, clinical diagnostics, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylnitroacetamide-d3 can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds followed by methylation. The process is attractive due to its straightforward approach and cost-effectiveness . The reaction typically employs hydrogenation and methylation steps, using various methylating agents and catalytic systems.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methylnitroacetamide-d3 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed
Reduction: The major product is N-Methylacetamide.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
N-Methylnitroacetamide-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labelled compound in various chemical reactions to trace reaction pathways.
Biology: Employed in metabolic studies to understand the degradation pathways of drugs like Ranitidine.
Medicine: Used in clinical diagnostics to study the metabolism of pharmaceuticals.
Industry: Applied in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-Methylnitroacetamide-d3 involves its role as a labelled compound. It helps in tracing the metabolic pathways and understanding the degradation products of pharmaceuticals. The deuterium atoms in the compound provide a distinct signal in spectroscopic studies, making it easier to track.
Comparison with Similar Compounds
Similar Compounds
- N-Methylnitroacetamide
- N-Methylacetamide
- N-Methyl-2-nitroacetamide
Uniqueness
N-Methylnitroacetamide-d3 is unique due to the presence of deuterium atoms, which makes it an excellent tracer in metabolic studies. This property distinguishes it from its non-deuterated counterparts and enhances its utility in scientific research.
Properties
IUPAC Name |
2-nitro-N-(trideuteriomethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDLJRIJKYANC-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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